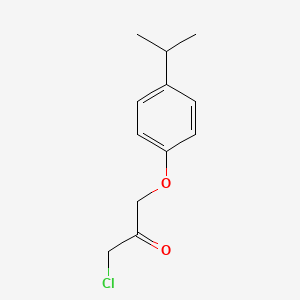
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol
Overview
Description
The compound “3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol” is a complex organic molecule that contains several functional groups, including a 2,3-dihydro-1,4-benzodioxin ring, a 1H-1,2,4-triazole ring, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some general properties might include solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
- Antimicrobial Activity : Some derivatives of 1,2,4-triazole, similar to the mentioned compound, have been synthesized and evaluated for their antimicrobial activities. For example, novel derivatives showing significant activity against various Candida species and pathogenic bacteria have been reported, highlighting the potential of these compounds in developing new antimicrobial agents (Altıntop et al., 2011).
- Anti-Inflammatory Properties : Certain 1,2,4-triazole derivatives have exhibited anti-inflammatory activities, suggesting their potential use in treating inflammatory conditions. The structural modifications in these derivatives could influence their bioactivity, making them valuable for pharmaceutical applications (Labanauskas et al., 2004).
Anticancer Research
- Cytotoxicity and Immunomodulatory Effects : Research on certain 1,2,4-triazole and 1,3,4-thiadiazole derivatives has shown that they possess cytotoxic properties against various cancer cell lines and can modulate the immune response, which is crucial for developing new anticancer therapies (Mavrova et al., 2009).
Material Science Applications
- Synthesis of Novel Monomers : The triazole nucleus, integral to the chemical structure of interest, has been incorporated into new acrylic monomers. These monomers have been explored for their potential applications in creating materials with desired physical and chemical properties, such as antimicrobial surfaces or functional polymers (Suryawanshi et al., 2022).
Chemical Synthesis and Methodology
- Novel Synthetic Routes : Research has been conducted on developing new synthetic methodologies for triazole derivatives, which can lead to more efficient and versatile routes for producing compounds with significant biological activities. These studies contribute to the broader field of synthetic organic chemistry and can facilitate the discovery of new drugs and materials (Vardanyan et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c16-10-11-9(12-13-10)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H2,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOBQSALBYAPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=S)NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)


![2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1451733.png)

![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)


![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)





